![molecular formula C10H10N2O2S B12319301 2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)
2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a benzo[d]thiazole moiety attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid typically involves the reaction of benzo[d]thiazole derivatives with amino acids under specific conditions. One common method involves the condensation of benzo[d]thiazole-2-carboxylic acid with an appropriate amino acid derivative in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an inert atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives depending on the nature of the substituents .
Scientific Research Applications
Neuroprotective Effects
Recent studies have indicated that compounds containing the benzo[d]thiazole moiety exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been evaluated for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
A notable study synthesized a series of trihybrid compounds incorporating the benzo[d]thiazole structure, which demonstrated significant inhibition of acetylcholinesterase (AChE) and amyloid fibril formation. These compounds improved neuronal cell viability under stress conditions, suggesting potential as therapeutic agents for Alzheimer's disease .
Antimicrobial Activity
The antimicrobial properties of 2-amino-3-(benzo[d]thiazol-2-yl)propanoic acid derivatives have also been investigated. Research indicates that modifications to the thiazole ring can enhance activity against resistant bacterial strains and fungi. For instance, derivatives of this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Mechanisms
In a study involving Drosophila melanogaster models expressing human amyloid-beta, treatment with this compound derivatives resulted in reduced neurotoxicity and improved motor functions. RNA sequencing revealed downregulation of immune response pathways, indicating a multifaceted mechanism of action .
Case Study 2: Antimicrobial Efficacy
A series of thiazole derivatives were tested for their antimicrobial efficacy against various bacterial and fungal strains. The results demonstrated that certain modifications to the benzo[d]thiazole framework significantly enhanced their activity against drug-resistant pathogens, suggesting a viable pathway for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(benzo[d]thiazol-2-yl)acetic acid: Similar structure but with an acetic acid backbone.
2-Amino-3-(benzo[d]thiazol-2-yl)butanoic acid: Similar structure but with a butanoic acid backbone.
2-Amino-3-(benzo[d]thiazol-2-yl)pentanoic acid: Similar structure but with a pentanoic acid backbone.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid, also known as a benzothiazole derivative, is an amino acid analog characterized by a unique structural framework that combines an amino group with a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₁N₂O₂S. The presence of the benzothiazole ring enhances its chemical reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.
Structural Features
- Amino Group : Contributes to its classification as an amino acid derivative.
- Benzothiazole Ring : A sulfur-containing heterocycle that imparts unique properties and potential interactions with enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole structures exhibit significant antimicrobial properties. Studies have shown that this compound interacts with various pathogens, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate to good inhibition | |
Escherichia coli | Effective inhibition | |
Candida albicans | Antifungal activity |
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against multiple cancer cell lines, indicating its role as a potential therapeutic agent.
Cell Line | Inhibition (%) | Reference |
---|---|---|
A549 (Lung Cancer) | 47–60% viability reduction | |
Caco-2 (Colon Cancer) | 27.2% viability reduction | |
MCF-7 (Breast Cancer) | Significant antiproliferative activity |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific metabolic pathways or interact with key enzymes involved in cellular proliferation and inflammation.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various thiazole derivatives, this compound was tested against drug-resistant strains of Staphylococcus aureus and Candida species. The results indicated that the compound exhibited effective inhibition at concentrations ranging from 12.5 to 100 μg/mL, highlighting its potential as an antimicrobial agent in treating resistant infections .
Case Study 2: Anticancer Activity
A series of experiments evaluated the antiproliferative effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against A549 and Caco-2 cells, with IC50 values indicating strong potential for further development as an anticancer drug .
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2S/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14) |
InChI Key |
DNDVHMGBCGSRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N |
Origin of Product |
United States |
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